1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate
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Overview
Description
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is a quaternary ammonium salt derived from pyridine. This compound is known for its unique structure, which includes a pyridinium core substituted with dimethyl and oxo groups. It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxo-1(4H)-pyridine with methyl iodide to form the corresponding quaternary ammonium salt. This intermediate is then treated with tetrafluoroboric acid to yield the final product. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Synthetic Route:
Starting Material: 2,6-Dimethyl-4-oxo-1(4H)-pyridine
Reagent: Methyl iodide
Intermediate: 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium iodide
Reagent: Tetrafluoroboric acid
Final Product: this compound
Chemical Reactions Analysis
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium nitrogen acts as an electrophile.
Reduction Reactions: It can be reduced to form 1,4-dihydro intermediates, which are useful in the synthesis of 4-substituted pyridines.
Addition Reactions: The compound can react with Grignard reagents to form 4-alkyl and 4-aryl pyridines.
Common Reagents and Conditions:
Grignard Reagents: Used for the formation of 4-substituted pyridines.
Organolithium Compounds: Can also be used for similar transformations.
Sodium Iodide and Trialkyl Phosphites: Used in the synthesis of dialkyl pyridin-4-yl-phosphonates.
Major Products:
- 4-Substituted pyridines
- Dialkyl pyridin-4-yl-phosphonates
Scientific Research Applications
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of 4-substituted pyridines and other heterocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the preparation of single-ion conducting polymer electrolytes for advanced lithium metal batteries.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The pyridinium nitrogen can undergo nucleophilic attack, leading to the formation of 1,4-dihydro intermediates. These intermediates can then be further transformed into various substituted pyridines and other derivatives.
Comparison with Similar Compounds
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is unique due to its specific substitution pattern and reactivity. Similar compounds include:
N-(2,6-Dimethyl-4-oxopyridin-1-yl)pyridinium salts: Used for the synthesis of 4-substituted pyridines.
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives: Studied for their antiviral activity.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2,6-dimethyl-1-(2-methylpyridin-1-ium-1-yl)pyridin-4-one;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O.BF4/c1-10-6-4-5-7-14(10)15-11(2)8-13(16)9-12(15)3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDHRVFSJQOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=[N+]1N2C(=CC(=O)C=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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